molecular formula C10H14CaO6 B7819052 3-Methyl-2-oxobutyric Acid Calcium Salt

3-Methyl-2-oxobutyric Acid Calcium Salt

Cat. No.: B7819052
M. Wt: 270.29 g/mol
InChI Key: IMZGMVJQWNJKCI-UHFFFAOYSA-L
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Description

Compound “3-Methyl-2-oxobutyric Acid Calcium Salt” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-Methyl-2-oxobutyric Acid Calcium Salt” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of protective groups, halogenated hydrocarbons, and catalysts. For example, a common method involves the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as mechanical grinding, C-H alkylation reactions, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Compound “3-Methyl-2-oxobutyric Acid Calcium Salt” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Halogenated hydrocarbons and nucleophiles are used in substitution reactions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Compound “3-Methyl-2-oxobutyric Acid Calcium Salt” has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of compound “3-Methyl-2-oxobutyric Acid Calcium Salt” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Comparison: Compound “3-Methyl-2-oxobutyric Acid Calcium Salt” is unique due to its specific chemical structure and propertiesThe comparison highlights the complementarity between 2-D and 3-D neighboring sets, showing how structural similarity can be recognized by different methods .

Properties

IUPAC Name

calcium;3-methyl-2-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3H,1-2H3,(H,7,8);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGMVJQWNJKCI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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